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Compound Name: 5-lodo-1-pentyne

Cat. No.: B1600000

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-lodo-1-pentyne is a valuable bifunctional molecule incorporating both a terminal alkyne and
a primary iodide. This combination makes it a versatile building block in organic synthesis,
particularly in cross-coupling reactions, cycloadditions, and the introduction of alkynyl and
iodoalkyl moieties into more complex structures. A thorough understanding of its spectroscopic
properties is crucial for reaction monitoring, quality control, and structural verification. This
guide provides a detailed overview of the spectral data (NMR, IR, MS) and a plausible synthetic
protocol for 5-iodo-1-pentyne.

While comprehensive, experimentally verified spectral data for 5-iodo-1-pentyne is not readily
available in public spectral databases, this guide presents a combination of predicted data,
analysis of related compounds, and established spectroscopic principles to offer a robust
characterization profile.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared
(IR) spectral data for 5-iodo-1-pentyne. These predictions are based on established empirical
rules and comparison with structurally similar compounds.
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Table 1: Predicted *H NMR Spectral Data for 5-lodo-1-
pentyne

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~3.3 Triplet 2H [-CH2-CH2-CH2-C=CH
~2.3 Triplet of Triplets 2H |-CH2-CH2-CH2-C=CH
~2.0 Quintet 2H [-CH2-CH2-CH2-C=CH
~2.0 Triplet 1H [-CH2-CH2-CH2-C=CH

Predicted in CDCIs at 400 MHz.

Table 2: Predicted **C NMR Spectral Data for 5-lodo-1-
pentyne

Chemical Shift (6) ppm Assignment

~83 [-CH2-CH2-CH2-C=CH
~69 [-CH2-CH2-CH2-C=CH
~33 [-CH2-CH2-CH2-C=CH
~18 [-CH2-CH2-CH2-C=CH
~6 [-CH2-CH2-CH2-C=CH

Predicted in CDCIz at 100 MHz.

Table 3: Key Predicted IR Absorptions for 5-lodo-1-
pentyne
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Wavenumber (cm~?) Intensity Assignment
~3300 Strong, Sharp =C-H stretch
~2950-2850 Medium C-H (sp?) stretch
~2120 Weak C=C stretch
~630 Medium =C-H bend
~500-600 Medium C-I stretch

Mass Spectrometry

Expected Fragmentation Pattern:

In a mass spectrum obtained by electron ionization (EIl), the molecular ion peak ([M]*) for 5-
iodo-1-pentyne (CsH-I) would be observed at m/z 194. The isotopic pattern of iodine (27 is
the only stable isotope) will result in a single molecular ion peak.

Key fragmentation pathways would likely involve:

o Loss of iodine radical (¢I): This would lead to a prominent peak at m/z 67, corresponding to
the pentynyl cation ([CsH7]*). This is often a major fragmentation pathway for alkyl iodides.

» Alpha-cleavage: Cleavage of the C-C bond adjacent to the iodine atom.

e Rearrangement reactions: Propargylic cleavage and other rearrangements of the carbon
chain.

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis of 5-iodo-1-pentyne and
the acquisition of its spectral data.

Synthesis of 5-lodo-1-pentyne via Finkelstein Reaction

This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.

Materials:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1600000?utm_src=pdf-body
https://www.benchchem.com/product/b1600000?utm_src=pdf-body
https://www.benchchem.com/product/b1600000?utm_src=pdf-body
https://www.benchchem.com/product/b1600000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5-Chloro-1-pentyne

Sodium iodide (Nal)

Acetone (anhydrous)

Diethyl ether

Saturated aqueous sodium thiosulfate solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSOa)
Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-
chloro-1-pentyne (1.0 eq) and anhydrous acetone.

Add sodium iodide (1.5 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

After completion, allow the mixture to cool to room temperature.
Remove the acetone under reduced pressure using a rotary evaporator.
Partition the residue between diethyl ether and water.

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate
solution (to remove any trace of I2), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 5-iodo-1-pentyne.

Purify the product by vacuum distillation.
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Spectroscopic Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'H and 3C NMR spectra would be acquired on a 400 MHz (or higher) spectrometer.

e The sample would be prepared by dissolving approximately 10-20 mg of 5-iodo-1-pentyne
in deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

o Standard pulse programs would be used for data acquisition.
Infrared (IR) Spectroscopy:
e An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

o For a liquid sample like 5-iodo-1-pentyne, the spectrum can be obtained by placing a drop
of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Mass Spectrometry (MS):

e A mass spectrum would be obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source.

» Adilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl
ether) would be injected into the GC.

e The mass analyzer would scan a mass range of, for example, m/z 30-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques
contribute to the structural elucidation of 5-iodo-1-pentyne.
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Derived Structural Information
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- Number of unique protons and carbons

_w - Connectivity (via coupling)
\ Final Structure

- Chemical environment of nuclei
5-lodo-1-pentyne

|-CH2-CH2-CH2-C=CH

/

Molecular Weight and Formula
- Molecular weight (194 g/mol)
- Fragmentation pattern

NMR (1H, 13C)

dentifi Functional Groups
IR Spectroscopy I centles | _presence of C=C and =C-H [——»>
- Presence of C-I bond

Mass Spectrometry Determines o

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for 5-lodo-1-pentyne.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-lodo-1-
pentyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600000#spectral-data-nmr-ir-ms-for-5-iodo-1-
pentyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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